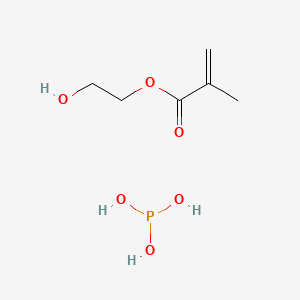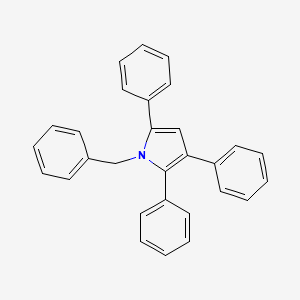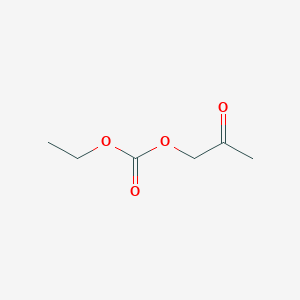![molecular formula C18H30O4 B14320765 9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid CAS No. 105977-39-7](/img/structure/B14320765.png)
9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid is a complex organic compound with the molecular formula C18H30O4. It is a long-chain fatty acid with an epoxy ring and a hydroxyl group, making it a unique molecule with diverse chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The process typically starts with the preparation of the undecenoic acid backbone, followed by the addition of the pentenyl group and the formation of the oxirane ring through epoxidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. These methods often include the use of specific catalysts and controlled temperature and pressure conditions to facilitate the desired chemical transformations .
Análisis De Reacciones Químicas
Types of Reactions
9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The epoxy ring can be reduced to form diols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
Aplicaciones Científicas De Investigación
9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid involves its interaction with specific molecular targets and pathways. The epoxy ring and hydroxyl group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, including modulation of enzyme activity and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
(9Z,11R,12S,13S,15Z)-12,13-Epoxy-11-hydroxy-9,15-octadecadienoic acid: A similar compound with an epoxy ring and hydroxyl group but different chain length and double bond positions
(9Z,13S,15Z)-12,13-epoxyoctadeca-9,11,15-trienoic acid: Another similar compound with multiple double bonds and an epoxy ring
Uniqueness
9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
105977-39-7 |
|---|---|
Fórmula molecular |
C18H30O4 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
9-hydroxy-11-(3-pent-2-enyloxiran-2-yl)undec-10-enoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-7-11-16-17(22-16)14-13-15(19)10-8-5-4-6-9-12-18(20)21/h3,7,13-17,19H,2,4-6,8-12H2,1H3,(H,20,21) |
Clave InChI |
MGYJEJUWQRJNBN-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC1C(O1)C=CC(CCCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid](/img/structure/B14320682.png)
![2,2'-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile)](/img/structure/B14320685.png)

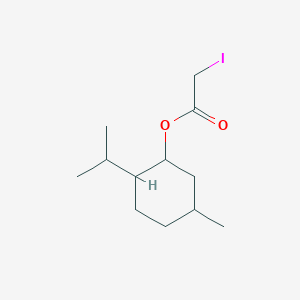
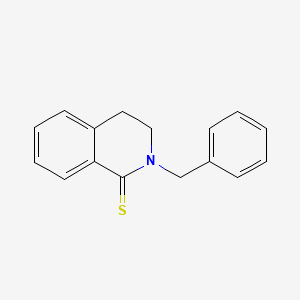

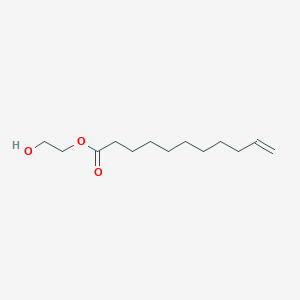
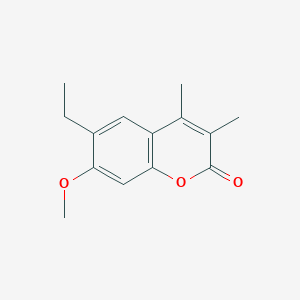
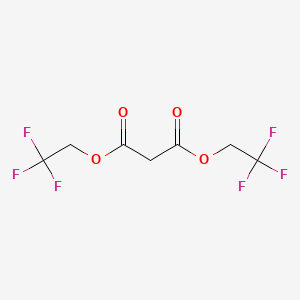
![2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic Acid](/img/structure/B14320732.png)
